molecular formula C17H13Cl2N3O4 B2736572 2-(2,4-Dichlorophenoxy)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1428362-18-8

2-(2,4-Dichlorophenoxy)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Cat. No.: B2736572
CAS No.: 1428362-18-8
M. Wt: 394.21
InChI Key: FVCJQIFAADQRFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenoxy)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H13Cl2N3O4 and its molecular weight is 394.21. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitubercular Agents Investigations into chalcones and acetyl pyrazoline derivatives containing the furan nucleus have highlighted their significant antitubercular properties. The synthesis and biological evaluation of these compounds underscore their potential in developing new treatments for tuberculosis, showcasing the applicability of complex organic compounds in addressing global health challenges (Bhoot, Khunt, & Parekh, 2011).

Molecular Docking and Antimicrobial Activity The synthesis, characterization, and evaluation of antimicrobial activities of furfuran derivatives bearing pyrazole moieties have been explored. Through in vitro studies and in silico molecular docking, these compounds have demonstrated significant potential against various microbial strains, indicating their utility in developing new antimicrobial agents (Mathew, Chinnamanayakar, & Muthuvel Ramanathan, 2020).

Nitric Oxide-Releasing Compounds Research into the vasodilator action of furoxans, including their ability to release nitric oxide (NO) through the reaction with thiol-containing molecules, highlights the therapeutic potential of such compounds. This area of study is particularly relevant for developing novel treatments for cardiovascular diseases and understanding the molecular mechanisms underlying the vasodilatory effects of NO-releasing compounds (Feelisch, Schönafinger, & Noack, 1992).

Antioxidant and Antimicrobial Activities of Isoxazoles The synthesis and pharmacological screening of novel isoxazole derivatives, obtained via 1,3-dipolar cycloaddition reactions, have been studied for their antioxidant and antimicrobial activities. Such research underscores the utility of heterocyclic compounds in developing new therapeutic agents with potential benefits for treating oxidative stress and microbial infections (Lokeshwari & Kumar, 2017).

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O4/c18-11-3-4-13(12(19)6-11)25-9-15(23)22-7-10(8-22)17-20-16(21-26-17)14-2-1-5-24-14/h1-6,10H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCJQIFAADQRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.